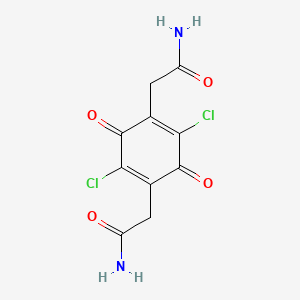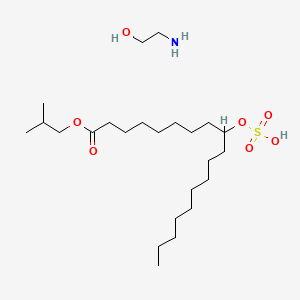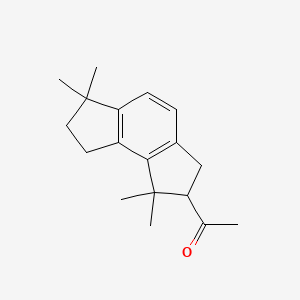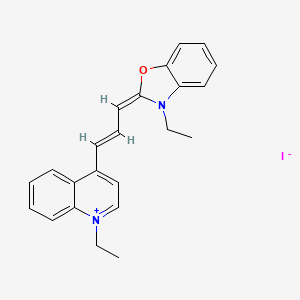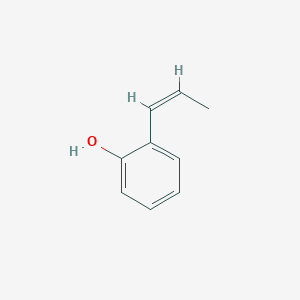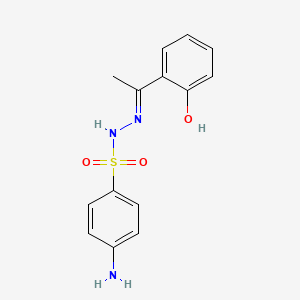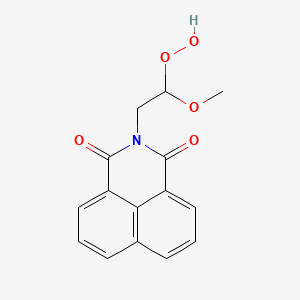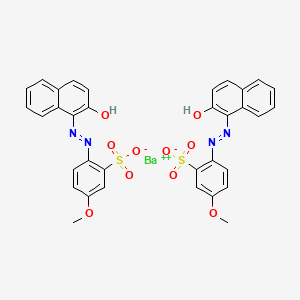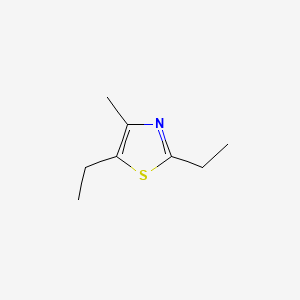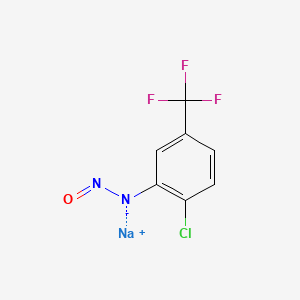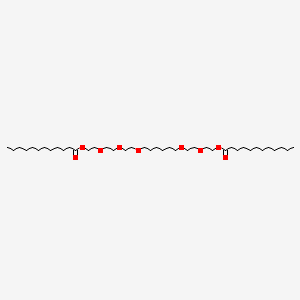
3-(4-Methoxyphenyl)-5,5,5-triphenyl-4,5-dihydro-1,2,5lambda(5)-oxazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 304610 is a chemical compound with the molecular formula C27H24NO2P. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of NSC 304610 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific organic compounds under controlled conditions to form the core structure of NSC 304610.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or phosphorylation.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and quality.
Análisis De Reacciones Químicas
NSC 304610 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 304610 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of NSC 304610 involves its interaction with specific molecular targets and pathways. It is known to influence ion channels and synaptic-related genes, which play a crucial role in neuronal excitability and synaptic transmission. This makes it a potential therapeutic agent for neurological disorders such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis .
Comparación Con Compuestos Similares
NSC 304610 can be compared with other similar compounds, such as:
NSC 125973: Another compound with similar structural features but different functional groups.
NSC 304611: A closely related compound with slight variations in its molecular structure.
NSC 304612: A compound with similar applications but different chemical properties
The uniqueness of NSC 304610 lies in its specific functional groups and the resulting chemical properties, which make it particularly useful in certain applications.
Propiedades
Número CAS |
71426-74-9 |
|---|---|
Fórmula molecular |
C27H24NO2P |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
[(2Z)-2-(4-methoxyphenyl)-2-oxidoiminoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C27H24NO2P/c1-30-23-19-17-22(18-20-23)27(28-29)21-31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/b28-27+ |
Clave InChI |
RWUMFRIWGCGYPH-BYYHNAKLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=N/[O-])/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C(=N[O-])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



